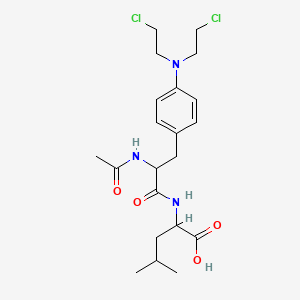
Asaley acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asaley acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is commonly known as aspirin and is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is a derivative of salicylic acid and has been used for over a century to treat pain, fever, and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asaley acid involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:
Protonation of Acetic Anhydride: The acetic anhydride is protonated by the acid catalyst, increasing its reactivity.
Esterification Reaction: Salicylic acid reacts with the protonated acetic anhydride, forming this compound and acetic acid as a by-product.
Deprotonation: The final step involves the deprotonation of the product to yield pure this compound.
The reaction is typically carried out at a temperature of 70-80°C for about 15 minutes. The product is then purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as vacuum filtration and crystallization. The yield and purity of the product are optimized through careful control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Asaley acid undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to salicylic acid and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: this compound can be reduced to form salicylic acid under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Salicylic acid.
Substitution: Different derivatives depending on the nucleophile used
Scientific Research Applications
Asaley acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is also used in the prevention of cardiovascular diseases due to its antiplatelet properties.
Industry: Used in the production of other pharmaceuticals and as a standard for analytical methods
Mechanism of Action
Asaley acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. Additionally, this compound induces the production of aspirin-triggered lipoxins, which have anti-inflammatory and pro-resolving properties .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound of Asaley acid, used for its anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar analgesic and antipyretic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer duration of action compared to this compound.
Uniqueness
This compound is unique due to its irreversible inhibition of cyclooxygenase enzymes, which provides a prolonged antiplatelet effect. This property makes it particularly useful in the prevention of cardiovascular events .
Properties
CAS No. |
347400-96-8 |
|---|---|
Molecular Formula |
C21H31Cl2N3O4 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/t18-,19-/m0/s1 |
InChI Key |
RNGMBZXFENQKJV-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
